molecular formula C11H13BrO B1375066 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 1221135-07-4

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Cat. No. B1375066
CAS RN: 1221135-07-4
M. Wt: 241.12 g/mol
InChI Key: ULWCKWUKHBHFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is a chemical compound with the molecular weight of 241.13 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is characterized by a bromine atom attached to a tetrahydrobenzo7annulen-5-ol core . The InChI code for this compound is 1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2 .


Physical And Chemical Properties Analysis

“1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is a powder at room temperature . The compound has a molecular weight of 241.13 .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol”, but unfortunately, the available information is limited to chemical structure, properties, and supplier details. Specific applications in scientific research are not detailed in the search results.

Mechanism of Action

The mechanism of action for “1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is not specified in the search results. Its biological activity, if any, would depend on the specific context of its use.

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCKWUKHBHFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC=C2Br)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

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